
2,4-Pentadienoic acid
Overview
Description
2,4-Pentadienoic acid (CAS 626-99-3), also known as (E)-2,4-pentadienoic acid, is a conjugated dienoic carboxylic acid with the molecular formula C₅H₆O₂. Its structure features two conjugated double bonds (C2–C3 and C4–C5) and a carboxylic acid group at the C1 position, making it highly reactive in cycloadditions, halogenation, and rearrangements . It is synthesized via methods such as the reaction of malonic acid with acrolein in pyridine or Favorskii-type rearrangements of α-chloroalkylidene ketones .
This compound has diverse applications:
- Synthetic Chemistry: Serves as a precursor for heterocycles (e.g., quinazolinones ) and bioactive derivatives like antidiabetic agents .
- Biological Systems: Acts as a ligand for bovine free fatty acid receptor 2 (bFFA2) and is implicated in hepatotoxic metabolite studies .
- Natural Occurrence: Found in marine Streptomyces species (e.g., 5-(3’-aminophenyl)-2,4-pentadienoic acid ) and plant callus growth regulation studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Pentadienoic acid can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with n-butyllithium in the presence of tetramethylethylenediamine (TMEDA), followed by sequential treatment with benzophenone and ethyl chloroformate . Another method includes the stereoselective one-pot synthesis of multi-substituted 2,4-dienamides from ketene dithioacetal and aromatic ketones in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production methods for penta-2,4-dienoic acid are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Pentadienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The double bonds in penta-2,4-dienoic acid can participate in substitution reactions, where substituents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using halogens like bromine or chlorine can occur under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,4-Pentadienoic acid has been studied for its role as a plant growth regulator. Research indicates that it exhibits biological activities similar to abscisic acid (ABA), which is crucial for plant stress responses. For instance:
- In a study conducted on rice seedlings, compounds derived from this compound showed significant inhibition of growth, suggesting potential applications in agricultural biotechnology to regulate plant growth under stress conditions .
- The compound's activity was tested against various plant tissues, revealing that its structural characteristics are essential for its biological efficacy .
Pharmacological Applications
This compound is recognized for its pharmacological properties, particularly in the context of drug development:
- Antineoplastic Activity : The compound has been investigated as a potential treatment for cancer. Specifically, derivatives of this compound have shown promise in clinical trials targeting non-small cell lung cancer and Parkinson's disease . The synthetic retinoid NRX 194204, which is related to this compound, selectively activates retinoid X receptors (RXRs), leading to anti-inflammatory and antitumor effects .
Synthesis of Chiral Compounds
The compound serves as a precursor in the synthesis of various chiral molecules:
- It is utilized in preparing chiral propargyl esters and other complex organic compounds through asymmetric synthesis techniques. This application is particularly relevant in the pharmaceutical industry for developing new drugs with specific stereochemistry .
Data Tables
Case Study 1: Plant Growth Inhibition
A study assessed the effects of various derivatives of this compound on rice seedlings. The results indicated that certain modifications to the compound significantly enhanced its inhibitory effects on growth compared to standard controls.
Case Study 2: Antineoplastic Trials
Clinical trials involving NRX 194204 demonstrated its potential in treating advanced stages of non-small cell lung cancer. Patients exhibited reduced tumor size and improved quality of life metrics during the treatment phase.
Mechanism of Action
The mechanism of action of penta-2,4-dienoic acid involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds allow the compound to interact with different molecular targets and pathways, leading to the formation of various products. The exact molecular targets and pathways depend on the specific reactions and conditions involved.
Comparison with Similar Compounds
Structural and Functional Analogues
The reactivity and biological activity of 2,4-pentadienoic acid are influenced by chain length, double bond conjugation, and substituents. Key comparisons include:
Reactivity and Metabolic Pathways
- Conjugation Effects: Compounds with conjugated double bonds (e.g., this compound, sorbic acid) exhibit enhanced electrophilicity, facilitating thiol conjugate formation (e.g., with glutathione in hepatotoxicity ).
- Chain Length : C6 analogs like sorbic acid show greater lipid solubility, improving antimicrobial efficacy compared to C5 analogs .
- Substituent Impact : Alkyl groups (e.g., 2-propyl substitution) reduce electrophilicity but improve stability in biological systems .
Biological Activity
2,4-Pentadienoic acid, also known as trans-2,4-pentadienoic acid or 2-propyl-2,4-pentadienoic acid, is a conjugated diene fatty acid with significant biological activities. This compound is primarily recognized for its role as a metabolite of valproic acid (VPA), a widely used anticonvulsant and mood-stabilizing drug. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications.
- IUPAC Name : (2E)-2-propylpenta-2,4-dienoic acid
- Molecular Formula : C₅H₈O₂
- Molecular Weight : 100.12 g/mol
- LogP : 2.28 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Metabolism and Toxicity :
- As a metabolite of valproic acid, this compound has been implicated in hepatotoxicity associated with VPA treatment. Studies have shown that this compound can react with glutathione (GSH), leading to the formation of GSH conjugates that may contribute to cellular toxicity . The conjugation reaction is catalyzed by glutathione-S-transferase (GST), which enhances the production of these toxic metabolites in vivo .
- Pharmacological Effects :
- Fatty Acid Metabolism :
Case Study 1: Hepatotoxicity Mechanism
A study investigated the hepatotoxic effects of (E)-2,4-pentadienoic acid derived from valproic acid. It was found that the conjugation of this metabolite with glutathione significantly increased following phenobarbital pretreatment in rats. The study highlighted that GST enzymes are likely responsible for catalyzing these reactions, leading to increased toxicity through GSH depletion or direct protein modification .
Case Study 2: Plant Bioassay
In a comparative analysis of various compounds' effects on cotton explants, trans-2,4-pentadienoic acid was found to be nearly as effective as ABA in promoting growth responses. This suggests that the compound could be utilized in agricultural applications for enhancing plant resilience or growth under stress conditions .
Data Table: Biological Activities of this compound
Q & A
Q. Basic: What are the validated analytical methods for synthesizing and characterizing 2,4-pentadienoic acid and its isomers?
Methodological Answer:
Synthesis of this compound can be achieved via β-vinylacrylic acid derivatives or through oxidation of conjugated dienes. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the double-bond geometry (e.g., E/Z isomerism). Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) is critical for verifying molecular mass (e.g., exact mass 98.0999 for C₅H₆O₂) . Gas chromatography (GC) paired with retention index analysis can resolve structural isomers, while infrared (IR) spectroscopy identifies carboxylate stretching vibrations (~1700 cm⁻¹) .
Q. Advanced: How does this compound contribute to valproic acid (VPA)-induced hepatotoxicity, and what experimental models validate this mechanism?
Methodological Answer:
The hepatotoxicity of VPA is linked to its cytochrome P450-mediated metabolite, 4-ene VPA, which undergoes mitochondrial β-oxidation to form (E)-2,4-diene VPA. This metabolite, as a CoA thioester, depletes glutathione (GSH) or generates reactive oxygen species (ROS) . In vitro models using primary hepatocytes (rat/human) with CYP2C9 inhibitors (e.g., sulfaphenazole) can confirm metabolic pathways. In vivo studies in knockout mice (CYP2C9-deficient) show reduced hepatotoxicity, supporting the role of this isoform. Quantification of GSH depletion via HPLC and ROS via fluorescence probes (e.g., DCFH-DA) are critical endpoints .
Q. Basic: What is the role of this compound in plant tissue culture, and how does it interact with auxins/cytokinins?
Methodological Answer:
In Nigella sativa callus induction, this compound (PDA) at 10⁻³ M synergizes with 2,4-dichlorophenoxyacetic acid (2,4-D) to enhance callus fresh weight (25.6 g at 100 days) but inhibits growth when used alone . Protocol: Murashige and Skoog (MS) medium supplemented with 10⁻³ M PDA + 10⁻³ M 2,4-D under 16-hour photoperiod. Benzyl adenine (BA) with PDA promotes shoot differentiation, suggesting antagonism with auxins. Replicate experiments should include controls with PDA alone and combinations with BA/2,4-D to validate dose-dependent effects .
Q. Advanced: How can researchers resolve contradictions in the growth-regulatory effects of this compound across plant species?
Methodological Answer:
Discrepancies arise from species-specific hormone crosstalk. For example, PDA inhibits callus in Nigella sativa alone but enhances growth with 2,4-D , while in other species, it may act as a stress metabolite. Experimental design should:
Compare model systems : Use Arabidopsis mutants (e.g., auxin-insensitive axr1) to isolate PDA’s signaling pathways.
Transcriptomic profiling : RNA-seq of PDA-treated vs. untreated tissues to identify differentially expressed genes (e.g., auxin-responsive GH3 or SAUR).
Hormone quantification : LC-MS/MS to measure endogenous auxin/cytokinin levels under PDA exposure. Contradictions may stem from tissue-specific redox states or secondary metabolite interference .
Q. Basic: What are the structural and functional implications of this compound in abscisic acid (ABA) analogs?
Methodological Answer:
this compound is a backbone in ABA analogs (e.g., (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid). The conjugated diene system enhances binding to ABA receptors (PYR/PYL/RCAR) by mimicking the natural ligand’s carboxylate group. Structural validation via X-ray crystallography (e.g., PDB ID 3KAY) shows hydrophobic interactions with receptor residues. Functional assays: stomatal closure in epidermal peels or drought tolerance in Arabidopsis mutants .
Q. Advanced: What computational tools predict the reactivity of this compound derivatives in organocatalysis?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of α,β-unsaturated carbonyl groups in this compound. Key parameters:
- Frontier molecular orbitals : HOMO-LUMO gaps predict sites for nucleophilic attack.
- Mulliken charges : Identify electron-deficient carbons in the dienophile.
Validation: Compare computed transition states with experimental kinetic data (e.g., Diels-Alder reactions using methyl vinyl ketone). Software: Gaussian 16 or ORCA .
Q. Basic: How is this compound stabilized in aqueous solutions, and what are its pKa values?
Methodological Answer:
The pKa of this compound is ~4.5 due to resonance stabilization of the conjugate base. In aqueous buffers (pH 7.4), it exists predominantly as the carboxylate anion. Stabilization protocols:
- Use phosphate-buffered saline (PBS) with 0.1% BSA to prevent aggregation.
- Store at –20°C under nitrogen to avoid oxidation of conjugated double bonds. UV-Vis spectroscopy (λmax ~230 nm) monitors degradation .
Q. Advanced: What metabolomic approaches identify this compound derivatives in biological matrices?
Methodological Answer:
Untargeted metabolomics using UPLC-QTOF-MS detects this compound derivatives (e.g., CoA esters) in liver homogenates. Key steps:
Sample preparation : Methanol/water extraction with internal standards (e.g., deuterated VPA).
Chromatography : C18 column with 0.1% formic acid in acetonitrile/water.
Data analysis : XCMS or MetaboAnalyst for peak alignment, with spectral libraries (e.g., HMDB) for annotation. Confirm identity via MS/MS fragmentation (e.g., m/z 204.07 for [M-H]⁻) .
Q. Notes
Properties
CAS No. |
626-99-3 |
---|---|
Molecular Formula |
C5H6O2 |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
(2Z)-penta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/b4-3- |
InChI Key |
SDVVLIIVFBKBMG-ARJAWSKDSA-N |
SMILES |
C=CC=CC(=O)O |
Isomeric SMILES |
C=C/C=C\C(=O)O |
Canonical SMILES |
C=CC=CC(=O)O |
Key on ui other cas no. |
626-99-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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